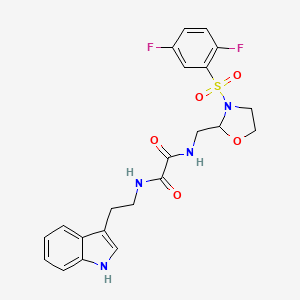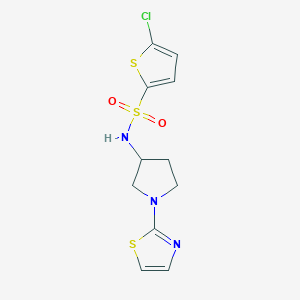
5-chloro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-chloro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)thiophene-2-sulfonamide” is a chemical compound that likely contains a thiazole ring . Thiazole is an important heterocycle in the world of chemistry, and it has been used in the development of various drugs and biologically active agents .
Synthesis Analysis
The synthesis of similar compounds often involves condensation reactions followed by heterocyclization . For instance, a compound was synthesized by condensation of 5-acetylthiazole with 2-formyl thiophene, followed by heterocyclization with hydrazine and thiosemicarbazide .Molecular Structure Analysis
The thiazole ring, a key component of the compound, consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds, rendering aromatic ring properties . The aromaticity of the ring allows for many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .Chemical Reactions Analysis
Thiazole-containing molecules, when entering physiological systems, behave unpredictably and can reset the system differently . These molecules may activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .Aplicaciones Científicas De Investigación
Synthesis and Potential Applications
Antitumor and Antibacterial Agents : A study highlighted the synthesis of thiophene and thieno[3,2-d] pyrimidine derivatives, including those related to the chemical structure of interest. These compounds were evaluated for their in vitro activity against human tumor cell lines, such as liver, colon, and lung cancers, showing higher activity in some instances than doxorubicin, a standard chemotherapy medication. Additionally, they exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria (Hafez, Alsalamah, & El-Gazzar, 2017).
Antiviral Activity : Another study focused on the synthesis of sulfonamide derivatives starting from 4-chlorobenzoic acid, leading to compounds that showed anti-tobacco mosaic virus activity, indicating potential antiviral applications (Chen et al., 2010).
Antiproliferative Agents : Novel derivatives bearing a sulfonamide moiety were synthesized and evaluated for their in vitro antiproliferative activity against the human breast cancer cell line MCF-7. Some compounds showed higher antiproliferative activity compared to doxorubicin, suggesting potential as cancer treatments (Bashandy et al., 2014).
Inhibitors for Corrosion : Research into the use of sulfonamide derivatives as inhibitors for mild steel corrosion in acidic media showed promising results, suggesting applications in materials science and engineering to protect metals from corrosion (Sappani & Karthikeyan, 2014).
Antimicrobial Agents : Various sulfonamide derivatives have been synthesized and tested for their antimicrobial activity, with some compounds exhibiting high activities, indicating potential use in combating microbial infections (Azab, Youssef, & El-Bordany, 2013).
Mecanismo De Acción
Target of Action
Mode of Action
Thiazole and indole derivatives generally work by interacting with their targets, leading to changes in cellular processes .
Biochemical Pathways
Thiazole and indole derivatives are known to affect a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Thiazole and indole derivatives, in general, have varying pharmacokinetic properties depending on their specific structures .
Result of Action
Thiazole and indole derivatives can have a range of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action of many drugs and should be considered in drug design and administration .
Propiedades
IUPAC Name |
5-chloro-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2S3/c12-9-1-2-10(19-9)20(16,17)14-8-3-5-15(7-8)11-13-4-6-18-11/h1-2,4,6,8,14H,3,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJMCHMKEXUOMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NS(=O)(=O)C2=CC=C(S2)Cl)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

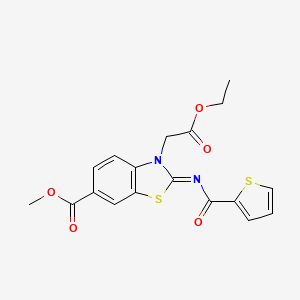
![7-(2-chlorophenyl)-1,3-dimethyl-5-((2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2696465.png)


![Tert-butyl 4-[1-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]ethyl]-4-hydroxypiperidine-1-carboxylate](/img/structure/B2696468.png)

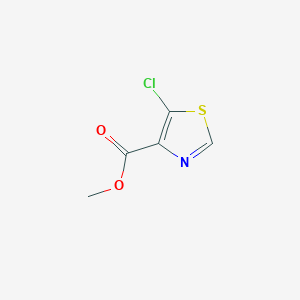
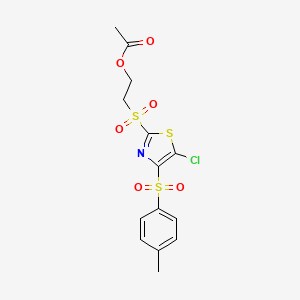
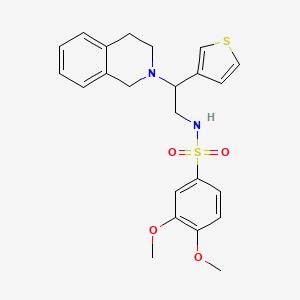


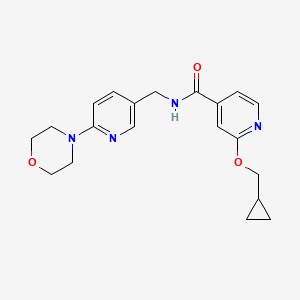
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2696480.png)
